molecular formula C11H12BrN B3376664 1H-Indole, 4-bromo-7-(1-methylethyl)- CAS No. 1219741-52-2

1H-Indole, 4-bromo-7-(1-methylethyl)-

Cat. No. B3376664
M. Wt: 238.12
InChI Key: NDLDXNCOVYZHHV-UHFFFAOYSA-N
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Patent
US08394969B2

Procedure details

Vinyl magnesium bromide (1 M in THF) (98 mL, 98 mmol) was added to 4-bromo-1-isopropyl-2-nitrobenzene (4 g, 16.39 mmol) in THF (60 mL) at −40° C. The reaction mixture was stirred for 1 h, then poured into saturated aqueous NH4Cl and extracted with ether. The combined ethereal extracts were dried (MgSO4) and concentrated. Chromatography over silica eluting with 1-20% EtOAc/hexanes afforded the title compound. LC-MS: calculated for C11H12BrN 237,02, observed m/e 238.2 (M+H)+ Rt (1.96/4 min.).
Quantity
98 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:14])[CH3:13])=[C:8]([N+:15]([O-])=O)[CH:7]=1.[NH4+].[Cl-]>C1COCC1>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:14])[CH3:13])=[C:8]2[C:7]=1[CH:1]=[CH:2][NH:15]2 |f:2.3|

Inputs

Step One
Name
Quantity
98 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)C)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethereal extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
BrC1=C2C=CNC2=C(C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.